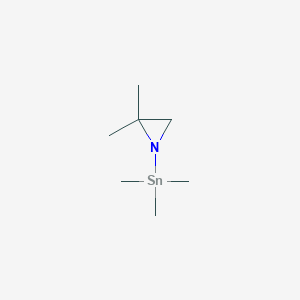
2-Benzyl-3-methylpyridine;mercury(1+);nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is a complex chemical compound that combines an organic pyridine derivative with a mercury ion and a nitrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylpyridine typically involves the alkylation of 3-methylpyridine with benzyl halides under basic conditions. The mercury(1+) ion is then introduced through a reaction with a suitable mercury salt, such as mercury(II) nitrate. The final compound is obtained by combining the organic mercury complex with nitrate ions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methylpyridine;mercury(1+);nitrate can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The mercury ion can be reduced to its elemental form or other lower oxidation states.
Substitution: The benzyl and methyl groups can participate in substitution reactions, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce elemental mercury.
Scientific Research Applications
2-Benzyl-3-methylpyridine;mercury(1+);nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-Benzyl-3-methylpyridine;mercury(1+) exerts its effects involves the interaction of the mercury ion with specific molecular targets. The mercury ion can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as a biochemical probe or potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpyridine: Lacks the methyl group and mercury ion, making it less reactive in certain chemical reactions.
3-Methylpyridine: Does not have the benzyl group or mercury ion, resulting in different chemical properties and applications.
Mercury(II) nitrate: Contains mercury in a higher oxidation state and lacks the organic pyridine component.
Uniqueness
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is unique due to the combination of an organic pyridine derivative with a mercury ion and nitrate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57527-25-0 |
|---|---|
Molecular Formula |
C13H13HgN2O3 |
Molecular Weight |
445.85 g/mol |
IUPAC Name |
2-benzyl-3-methylpyridine;mercury(1+);nitrate |
InChI |
InChI=1S/C13H13N.Hg.NO3/c1-11-6-5-9-14-13(11)10-12-7-3-2-4-8-12;;2-1(3)4/h2-9H,10H2,1H3;;/q;+1;-1 |
InChI Key |
WJSUVLSXFHRXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC2=CC=CC=C2.[N+](=O)([O-])[O-].[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)










![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
silane](/img/structure/B14611095.png)

